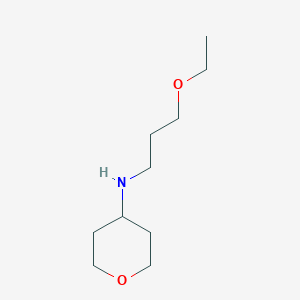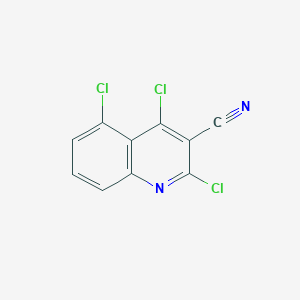
2,4,5-Trichloroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichloroquinoline-3-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 5 on the quinoline ring, along with a cyano group at position 3. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,4,5-trichloroaniline with malononitrile under basic conditions, followed by cyclization to form the quinoline ring .
Industrial Production Methods: Industrial production of 2,4,5-Trichloroquinoline-3-carbonitrile often employs large-scale chlorination reactions using chlorine gas and suitable catalysts. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Trichloroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
- Substitution reactions yield various substituted quinoline derivatives.
- Reduction reactions produce amine derivatives.
- Oxidation reactions result in quinoline N-oxides and other oxidized products .
Wissenschaftliche Forschungsanwendungen
2,4,5-Trichloroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,5-Trichloroquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloroquinoline-3-carbonitrile
- 4-Chloroquinoline-3-carbonitrile
- 5-Chloroquinoline-3-carbonitrile
Comparison: 2,4,5-Trichloroquinoline-3-carbonitrile is unique due to the presence of three chlorine atoms, which significantly alters its chemical reactivity and biological activity compared to its mono- and di-chlorinated counterparts. This compound exhibits distinct properties that make it more suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H3Cl3N2 |
|---|---|
Molekulargewicht |
257.5 g/mol |
IUPAC-Name |
2,4,5-trichloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H3Cl3N2/c11-6-2-1-3-7-8(6)9(12)5(4-14)10(13)15-7/h1-3H |
InChI-Schlüssel |
VSIRAQGBHXELBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(C(=N2)Cl)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13226722.png)
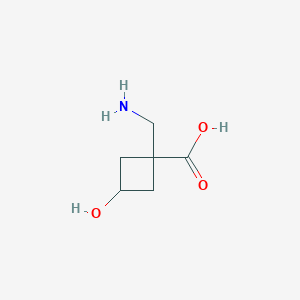
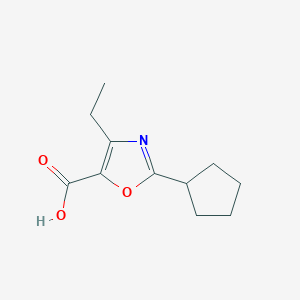
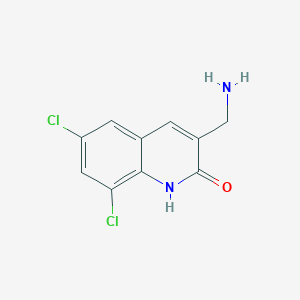

![2-[1-(Aminomethyl)cyclohexyl]acetamide](/img/structure/B13226761.png)
![1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine](/img/structure/B13226770.png)
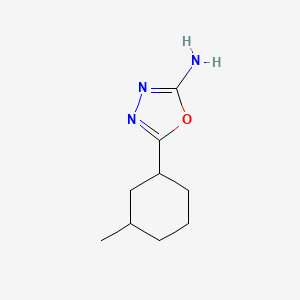
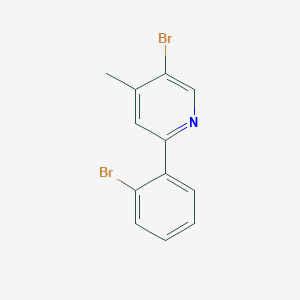
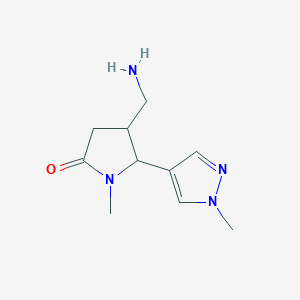
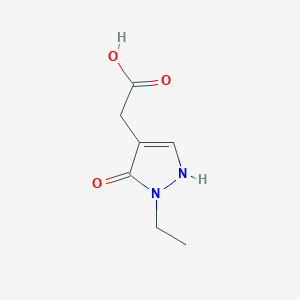
![1-methyl-4-{octahydropyrrolo[3,4-b]pyrrole-5-carbonyl}-1H-pyrazole](/img/structure/B13226798.png)
